2,4,4-Trimethyl-2-pentene

Catalog No.
S748787
CAS No.
107-40-4
M.F
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4-Trimethyl-2-pentene

CAS Number

107-40-4

Product Name

2,4,4-Trimethyl-2-pentene

IUPAC Name

2,4,4-trimethylpent-2-ene

Molecular Formula

C8H16
CH3C(CH3)=CHC(CH3)3
C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h6H,1-5H3

InChI Key

LAAVYEUJEMRIGF-UHFFFAOYSA-N

SMILES

CC(=CC(C)(C)C)C

Solubility

Insoluble in water; soluble in ethyl ether, benzene, chloroform.
Solubility in water: none

Canonical SMILES

CC(=CC(C)(C)C)C

Catalyst Studies:

  • Hydrogenation: A study investigated the kinetics of liquid-phase hydrogenation of isooctenes, which includes 2,4,4-Trimethyl-2-pentene, on a palladium supported on gamma-alumina (Pd/γ-Al2O3) catalyst in a semibatch reactor. This research aimed to understand the reaction pathways and factors influencing the conversion of these branched alkenes to alkanes. [Source: Applied Catalysis A: General, Volume 186, Issues 1–2, 1999, Pages 101-114, ]

Analysis of Organic Mixtures:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another study utilized 2,4,4-Trimethyl-2-pentene as a standard for the analysis of butene oligomers produced using solid and liquid phosphoric acid catalysts. This application highlights the potential use of the compound as a reference material in studies involving similar branched alkenes. [Source: Journal of Molecular Catalysis A: Chemical, Volume 204-205, 2003, Pages 247-255, ]

2,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16C_8H_{16} and a molecular weight of approximately 112.21 g/mol. It is categorized as an alkene due to the presence of a carbon-carbon double bond. The compound's structure features three methyl groups attached to the second carbon of a pentene backbone, giving it unique physical and chemical properties. It is also known by several synonyms, including diisobutylene and 2,2,4-trimethyl-3-pentene .

2,4,4-Trimethyl-2-pentene is a hazardous material due to its following properties:

  • Flammability: It is highly flammable and can readily ignite with heat, sparks, or open flames.
  • Vapor Inhalation: Inhalation of vapors can cause drowsiness, headache, and nausea. Inhaling high concentrations can lead to respiratory depression and unconsciousness.
  • Skin Irritation: Contact with liquid can irritate the skin.
Typical of alkenes:

  • Hydrogenation: The compound can react with hydrogen gas in the presence of a catalyst to form 2,4,4-trimethylpentane.

    C8H16+H2C8H18C_8H_{16}+H_2\rightarrow C_8H_{18}
  • Isomerization: It can be converted into its isomers through rearrangement reactions. For instance, the isomerization from 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has been studied extensively .
  • Reactions with Oxidants: The compound reacts exothermically with oxidizing agents and may release hydrogen gas upon interaction with reducing agents .

Several synthesis methods exist for producing 2,4,4-trimethyl-2-pentene:

  • Alkylation Reactions: This method involves the alkylation of suitable precursors using alkyl halides or alcohols.
  • Dehydration of Alcohols: Dehydration reactions of alcohols such as 2,4,4-trimethyl-1-pentanol can yield 2,4,4-trimethyl-2-pentene under acidic conditions.
  • Cracking Processes: The compound can also be obtained through the thermal cracking of larger hydrocarbons in petrochemical processes.

2,4,4-Trimethyl-2-pentene has several applications:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals and polymers.
  • Fuel Additive: Due to its hydrocarbon nature, it is sometimes used in fuel formulations to enhance performance.
  • Solvent: The compound may be utilized as a solvent in industrial applications due to its volatility and solvency properties.

Interaction studies involving 2,4,4-trimethyl-2-pentene primarily focus on its reactivity with other chemicals. Notably:

  • The compound has been studied for its reactions with nitrate radicals in vapor-phase chemistry .
  • Kinetic studies have explored its behavior under different reaction conditions and its role in liquid-phase hydrogenation processes .

These studies contribute to understanding how 2,4,4-trimethyl-2-pentene interacts with various substrates and conditions.

Several compounds share structural similarities with 2,4,4-trimethyl-2-pentene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-PenteneC5H10C_5H_{10}Simpler structure with fewer methyl groups
3-Methyl-1-buteneC5H10C_5H_{10}Contains a double bond at a different position
1-OcteneC8H16C_8H_{16}Linear chain structure without branching
3-HexeneC6H12C_6H_{12}Shorter chain with different branching

The uniqueness of 2,4,4-trimethyl-2-pentene lies in its branched structure and specific arrangement of methyl groups around the double bond. This configuration affects its physical properties and reactivity compared to other similar compounds.

Physical Description

COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

3.6

Boiling Point

104.9 °C
104 °C

Flash Point

35 °F (2 °C) (OPEN CUP)
1.7 °C o.c.

Vapor Density

3.8 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.7218 @ 20 °C/4 °C
Relative density (water = 1): 0.72

Melting Point

-106.3 °C
-106 °C

UNII

548R0DU21I

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (20.74%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (22.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (46.28%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

35.90 mmHg
35.9 mm Hg @ 25 °C
Vapor pressure, kPa at 38 °C: 11.02

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

107-40-4

Wikipedia

2,4,4-trimethyl-2-pentene

Methods of Manufacturing

EXTRACTION OF ISOBUTYLENE WITH SULFURIC ACID FOLLOWED BY HEATING OF EXTRACT TO RELEASE ISOMERIC DIISOBUTYLENES (DIB MIXT); BY-PRODUCT IN THE MFR OF METHYL TERT-BUTYL ETHER & BUTADIENE

General Manufacturing Information

2-Pentene, 2,4,4-trimethyl-: ACTIVE
A group of isomers of the formula C8-H16, of which 2,4,4-trimethylpentene-1 & 2,4,4-trimethylpentene-2 are the most important since they are formed in appreciable amt when isobutene (isobutylene) is polymerized. /Diisobutylene/
ACETYLATED DIISOBUTYLENE WAS PREPARED BY HEATING 30 G DIISOBUTYLENE (CONTAINING 80% 2,4,4-TRIMETHYL-1-PENTENE & 20% 2,4,4-TRIMETHYL-2-PENTENE), 41 G AC2O, & 6 G CATION EXCHANGER KU-23 @ APPROX 60 °C FOR APPROX 5 HR. ACETYLATED DIISOBUTYLENE MAY BE USED IN PERFUMERY.
Alkylation, intermediates, antioxidants, surfactants, lube additives, plasticizers, & rubber chemicals. /Diisobutylene - including 2,4,4-trimethyl-2-pentene isomer/
CHEM INT FOR OCTYLPHENOL, EG, FOR SURFACTANTS-AS DIB MIXT
For more General Manufacturing Information (Complete) data for 2,4,4-TRIMETHYL-2-PENTENE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

A CHROMATOGRAPHIC METHOD FOR IDENTIFYING THE VOLATILE COMPONENTS OF RUBBERS AS IMPURITIES IN AIR IS DESCRIBED. A FLAME IONIZATION DETECTOR & COPPER CAPILLARY COLUMN WITH SQUALANE WAS USED. A LARGE NUMBER OF COMPONENTS WERE IDENTIFIED, INCLUDING 2,4,4-TRIMETHYL-2-PENTENE FROM BUTADIENE RUBBER.

Dates

Modify: 2023-08-15

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